molecular formula C28H28IP B8389720 Triphenyl(4-phenylbutyl)phosphonium iodide

Triphenyl(4-phenylbutyl)phosphonium iodide

Cat. No. B8389720
M. Wt: 522.4 g/mol
InChI Key: PUDWONKMPKUKNJ-UHFFFAOYSA-M
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Patent
US08445684B2

Procedure details

A solution of (4-iodobutyl)benzene (1.04 g, 4.0 mmol) and Ph3P (1.05 g, 4.0 mmol) in CH3CN (20 mL) was stirred for 48 h and then washed with hexane. The solvent was removed to afford triphenyl(4-phenylbutyl)phosphonium iodide (1.30 g, 62%) as a white foam, which was used in the following step without purification.
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:12]1[CH:17]=[CH:16][C:15]([P:18]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:14][CH:13]=1>CC#N>[I-:1].[C:25]1([P+:18]([C:15]2[CH:14]=[CH:13][CH:12]=[CH:17][CH:16]=2)([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:2][CH2:3][CH2:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
ICCCCC1=CC=CC=C1
Name
Quantity
1.05 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
[I-].C1(=CC=CC=C1)[P+](CCCCC1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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